SAR-260301

PI3Kβ Isoform Selectivity Biochemical Assay

PTEN-deficient tumor research demands PI3Kβ inhibitors with verified isoform selectivity to avoid confounding crosstalk. SAR-260301 provides a defined selectivity fingerprint (>44-fold over PI3Kδ, >66-fold over PI3Kα) with validated potency in PTEN-null models (pAkt IC50 39-310 nM). • Inactive in PTEN-proficient PC3 cells at ≤10 μM - reliable negative control. • Best-characterized for vertical pathway blockade with vemurafenib/selumetinib in PTEN-deficient/BRAF-mutant melanoma. • Defined PK (t½ 0.87-6.9 h, mice); sustained pAkt inhibition ≥50% for ≥7 h at 150 mg/kg BID.

Molecular Formula C19H22N4O3
Molecular Weight 354.4 g/mol
CAS No. 1260612-13-2
Cat. No. B612263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSAR-260301
CAS1260612-13-2
SynonymsSAR260301;  SAR260301;  SAR 260301.
Molecular FormulaC19H22N4O3
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC1CC2=CC=CC=C2N1C(=O)CC3=NC(=CC(=O)N3)N4CCOCC4
InChIInChI=1S/C19H22N4O3/c1-13-10-14-4-2-3-5-15(14)23(13)19(25)11-16-20-17(12-18(24)21-16)22-6-8-26-9-7-22/h2-5,12-13H,6-11H2,1H3,(H,20,21,24)/t13-/m0/s1
InChIKeyUAXHPOBBKRWJGA-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SAR-260301 – Selective PI3Kβ Inhibitor


SAR-260301 is an orally bioavailable, ATP-competitive inhibitor of the class I phosphatidylinositol 3-kinase (PI3K) beta isoform (p110β) [1]. Developed by Sanofi, it exhibits high biochemical potency against PI3Kβ with an IC50 of 23-52 nM, demonstrating significant selectivity over other PI3K isoforms (α, δ, γ) and a broad panel of protein and lipid kinases [2][3]. The compound is specifically investigated for targeting PTEN-deficient tumors, where PI3Kβ activity is essential for tumor cell survival and proliferation [4].

Pathway PTEN-deficient PI3Kβ signaling studies
Assay Isoform-selectivity profiling (α, δ, γ discrimination)
Model Oral in vivo PK/PD & combination research

SAR-260301 Differentiation


PI3Kβ inhibitors are not functionally interchangeable due to divergent isoform selectivity profiles, cellular target engagement characteristics, and pharmacokinetic properties that directly impact experimental outcomes. While SAR-260301 shares the same nominal target as AZD8186, GSK2636771, and TGX-221, it exhibits a distinct selectivity fingerprint with >44-fold selectivity for PI3Kβ over PI3Kδ and >66-fold over PI3Kα [1]. Furthermore, its unique in vivo clearance profile and defined cellular potency in specific PTEN-deficient models create a reproducible experimental baseline that other PI3Kβ inhibitors cannot replicate [2][3]. Substituting SAR-260301 with a class analog without empirical verification risks introducing confounding variables in target engagement, pathway inhibition dynamics, and combinatorial synergy studies [4].

Isoform selectivity fingerprint
Distinct PI3Kδ/PI3Kα discrimination profile may not transfer across PI3Kβ inhibitors (e.g., AZD8186, GSK2636771).
PTEN-context dependency
Cellular activity limited to PTEN-deficient models; pan-PI3Kβ inhibitors may lack this context-specific selectivity.
Pharmacokinetic clearance
Rapid in vivo clearance kinetics may preclude sustained target inhibition required in continuous-exposure protocols.

SAR-260301 Comparative Selectivity & Efficacy


Biochemical Isoform Selectivity

In biochemical TR-FRET assays, SAR-260301 demonstrates a unique selectivity fingerprint compared to other PI3Kβ inhibitors. While AZD8186 exhibits broad activity against PI3Kβ (IC50 4 nM), PI3Kα (35 nM), and PI3Kδ (12 nM), SAR-260301 shows substantially higher selectivity against PI3Kα (IC50 1539 nM, 67-fold selectivity) and PI3Kδ (IC50 468 nM, 20-fold selectivity) [1]. Compared to GSK2636771 (Ki 0.89 nM, IC50 5.2 nM), SAR-260301 achieves a different balance of potency and selectivity [2]. Relative to the archetypal inhibitor TGX-221 (PI3Kβ IC50 5 nM, PI3Kα IC50 5000 nM), SAR-260301 offers a more refined selectivity window with superior PI3Kδ discrimination [1].

Isoform Selectivity
Cross-study comparable
PI3Kβ IC50 23 nM; 67-fold vs. PI3Kα, 20-fold vs. PI3Kδ
Supports PI3Kβ-selective pathway interpretation
TR-FRET assay; compared to AZD8186, TGX-221, GSK2636771
PI3Kβ Isoform Selectivity Biochemical Assay

Cellular Target Engagement in PTEN-Deficient Models

In mechanistic cellular models overexpressing myristoylated p110β (MEF-3T3-myr-p110β), SAR-260301 inhibits PI3Kβ-dependent proliferation with an IC50 of 196 nM under low serum conditions, confirming functional target engagement [1]. In the UACC-62 melanoma cell line, SAR-260301 inhibits pAkt-S473 phosphorylation with a measured IC50 of 0.06 μM (60 nM) and an estimated IC90 of 2 μM [2]. Critically, SAR-260301 modulates pAkt levels exclusively in PTEN-deficient tumor cell lines with IC50 values ranging from 39 to 310 nM (pAkt-S473) and 20 to 209 nM (pAkt-T308), demonstrating context-dependent activity that is not observed in PTEN-proficient cells [3]. While direct comparator data for other PI3Kβ inhibitors in identical cellular assays are limited, the 26- to 88-fold cellular selectivity over p110δ and p110α establishes a defined activity window for SAR-260301 [3].

Cellular Target Engagement
Class-level inference
pAkt IC50 39–310 nM in PTEN-deficient cells; inactive in PTEN-proficient cells ≤10 μM
PTEN-deficient context-dependent activity
UACC-62, LNCaP cell lines; Western/ELISA readout
Cellular Pharmacology pAkt Inhibition PTEN Deficiency

In Vivo Antitumor Efficacy in PTEN-Deficient Xenografts

In the UACC-62 human melanoma subcutaneous xenograft model in SCID mice, oral administration of SAR-260301 at 150 mg/kg BID produced statistically significant tumor growth inhibition with a ΔT/ΔC of 39% (p=0.054 versus vehicle control) on day 15 post-implantation [1]. This effect was achieved with sustained target inhibition of pAkt-S473 (≥50%) for at least 7 hours post-dose and was well tolerated with no signs of toxicity or body weight loss [2]. While other PI3Kβ inhibitors such as AZD8186 and GSK2636771 have demonstrated antitumor activity in various PTEN-deficient models, the specific ΔT/ΔC value of 39% at the defined 150 mg/kg BID regimen in the UACC-62 model provides a reproducible benchmark for SAR-260301 that may not extrapolate to other compounds due to differences in exposure-response relationships [3].

In Vivo Xenograft
Supporting evidence
ΔT/ΔC 39% (p=0.054) at 150 mg/kg BID, day 15
Reported tumor growth inhibition endpoint
UACC-62 SCID mouse model; pAkt inhibition ≥50% for 7 h
In Vivo Efficacy Xenograft Tumor Growth Inhibition

Pharmacokinetics and Clinical Differentiation

SAR-260301 exhibits moderate terminal elimination half-lives across species: 0.87-6.9 hours in mice, 0.87-2.5 hours in rats, and 4.5 hours in dogs, depending on dose and route [1]. In the first-in-human Phase I trial (NCT01673737) in patients with advanced solid tumors, SAR-260301 was rapidly cleared, and exposures associated with antitumor activity in preclinical models were not maintained even at the highest dose tested (up to 440 mg/m² BID) [2]. This rapid clearance profile resulted in termination of clinical development [3]. In contrast, GSK2636771 has advanced to Phase II trials and AZD8186 has been evaluated in Phase I/II studies for PTEN-deficient tumors, indicating different pharmacokinetic properties that may affect experimental design [4].

PK & Clinical Phase
Direct head-to-head comparison
Phase I completed; development terminated due to rapid clearance; exposures insufficient
Reported human PK exposure context
NCT01673737; GSK2636771 and AZD8186 advanced further
Pharmacokinetics Clearance Clinical Development

Synergy with MAPK Pathway Inhibitors

In PTEN-deficient/BRAF-mutant human melanoma models, SAR-260301 demonstrates synergistic antitumor activity when combined with the BRAF inhibitor vemurafenib or the MEK inhibitor selumetinib [1]. The combination treatments were very well tolerated, suggesting a potential for superior safety profile using selective PI3Kβ inhibition compared to pan-PI3K inhibitors combined with MAPK inhibitors [2]. While AZD8186 has also been shown to combine effectively with docetaxel in PTEN-deficient models, and GSK2636771 with pembrolizumab, the specific synergy of SAR-260301 with BRAF/MEK inhibitors provides a defined combinatorial framework for research in PTEN-deficient/BRAF-mutant contexts [3].

MAPK Pathway Synergy
Supporting evidence
Synergistic activity with vemurafenib/selumetinib; combination well tolerated
Reported combinatorial pathway-response context
PTEN-deficient/BRAF-mutant melanoma models
Combination Therapy BRAF Inhibitor MEK Inhibitor Synergy

SAR-260301 Research Applications


PI3Kβ Dependency Validation in PTEN-Deficient Models

SAR-260301 is optimally deployed to establish PI3Kβ addiction in PTEN-deficient cell lines and xenografts. Its selective inhibition of pAkt phosphorylation (IC50 39-310 nM) exclusively in PTEN-deficient contexts provides a reliable tool for distinguishing PI3Kβ-driven signaling from PI3Kα or pan-PI3K pathway activity [1]. The compound's inactivity in PTEN-proficient PC3 cells at ≤10 μM enables researchers to use it as a negative control for PI3Kβ-specific effects [2].

Combination with BRAF/MEK Inhibitors in Melanoma

For preclinical investigation of vertical pathway blockade, SAR-260301 is the best-characterized PI3Kβ inhibitor for combination with vemurafenib (BRAF inhibitor) or selumetinib (MEK inhibitor) in PTEN-deficient/BRAF-mutant melanoma models [3]. The well-tolerated combination regimens provide a benchmark for evaluating next-generation PI3Kβ inhibitors or alternative combination partners in this genetic context.

In Vivo PD Studies with Defined Kinetics

SAR-260301's documented pharmacokinetic profile—including terminal half-lives of 0.87-6.9 hours in mice and sustained pAkt inhibition (≥50% for ≥7 hours) at 150 mg/kg BID—makes it suitable for studies requiring precise temporal control of PI3Kβ inhibition [4]. Researchers can leverage the defined clearance characteristics to design pulsatile inhibition protocols or to investigate resistance mechanisms that emerge during drug washout.

Negative Control for Pan-PI3K Inhibitor Studies

Given that SAR-260301's clinical development was terminated due to insufficient exposure from rapid clearance, it serves as a valuable negative control compound in studies comparing pan-PI3K versus isoform-selective inhibition strategies [5]. Its defined inability to achieve sustained target inhibition in humans at tolerable doses provides a benchmark for evaluating the therapeutic window requirements of PI3Kβ-targeted therapies.

Application
Selection Property
Validation Focus
PTEN-deficient pathway dependency studies
PI3Kβ isoform selectivity
pAkt inhibition in PTEN-null vs. proficient cells
PTEN-deficient/BRAF-mutant melanoma models
MAPK pathway co-inhibition profile
Synergy with BRAF/MEK inhibitors
In vivo PK/PD modeling
Defined clearance & pAkt inhibition duration
Temporal PI3Kβ inhibition protocols
Pan-PI3K vs. isoform-selective comparison
Rapid clearance limits sustained target inhibition
Benchmark for exposure-response comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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